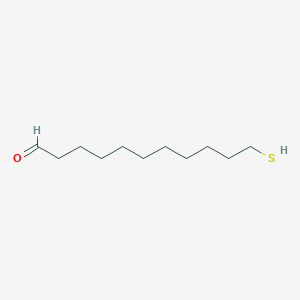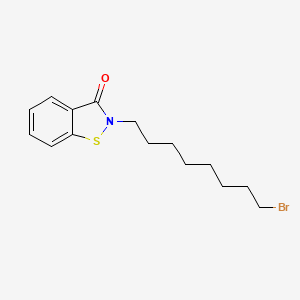![molecular formula C10H14OS B12560511 {[(Ethylsulfanyl)methoxy]methyl}benzene CAS No. 169172-96-7](/img/structure/B12560511.png)
{[(Ethylsulfanyl)methoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Ethylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethylsulfanyl)methoxy]methyl}benzene typically involves the following steps:
Formation of the Ethylsulfanyl Group: This can be achieved by reacting ethyl mercaptan with a suitable halogenated precursor under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment to the Benzene Ring: The final step involves the Friedel-Crafts alkylation reaction, where the ethylsulfanyl and methoxy groups are attached to the benzene ring using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(Ethylsulfanyl)methoxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(Ethylsulfanyl)methoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of {[(Ethylsulfanyl)methoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The methoxy group may influence the compound’s solubility and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(Methylsulfanyl)methoxy]methyl}benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
{[(Ethylsulfanyl)ethoxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.
{[(Ethylsulfanyl)methoxy]ethyl}benzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
{[(Ethylsulfanyl)methoxy]methyl}benzene is unique due to the specific combination of functional groups attached to the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
169172-96-7 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
ethylsulfanylmethoxymethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-12-9-11-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
XSPRSCZQJYCQQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
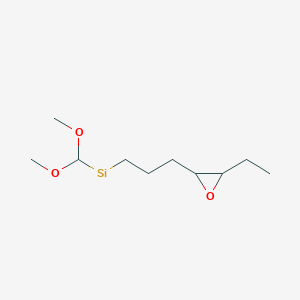
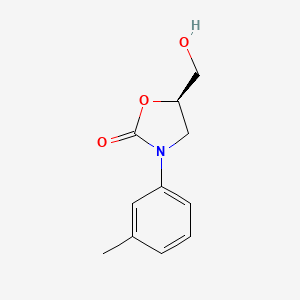
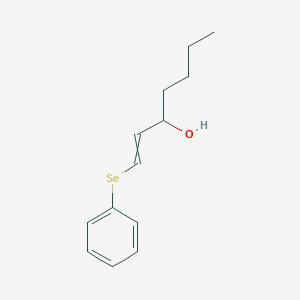
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
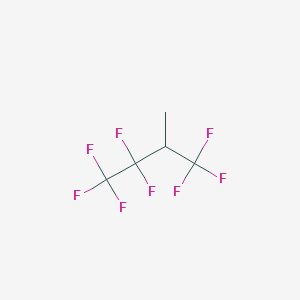
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
